4-(3-Fluoro-4-methoxy-benzyl)-piperidine
Description
Significance of Piperidine (B6355638) Scaffolds in Bioactive Compound Development
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in the design and synthesis of pharmaceuticals. nih.govencyclopedia.pub Its prevalence is a testament to its favorable physicochemical properties and its ability to serve as a versatile scaffold for creating three-dimensional molecular architectures that can effectively interact with biological targets. Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, demonstrating a broad spectrum of biological activities. nih.govnih.gov
The structural features of the piperidine moiety contribute significantly to its utility in drug design. The sp3-hybridized state of its carbon and nitrogen atoms allows for specific stereochemical arrangements, which are often crucial for selective binding to enzymes and receptors. nih.gov Furthermore, the basic nitrogen atom can participate in key hydrogen bonding interactions and can be readily modified to modulate a compound's polarity, solubility, and pharmacokinetic profile.
The therapeutic applications of piperidine derivatives are extensive and diverse. They are found in drugs targeting a wide array of conditions, including:
Central Nervous System (CNS) Disorders: Many antipsychotics (e.g., Haloperidol, Risperidone), antidepressants, and analgesics (e.g., Morphine) incorporate the piperidine scaffold. encyclopedia.pubatamanchemicals.com
Cancer: The piperidine nucleus is a component of various anticancer agents. researchgate.net
Infectious Diseases: Certain antiviral and antiparasitic drugs feature this heterocyclic system. encyclopedia.pub
Alzheimer's Disease: Piperidine derivatives have been developed as acetylcholinesterase (AChE) inhibitors, a key strategy in managing Alzheimer's disease. nih.govnih.gov
The following table provides examples of well-known drugs that contain a piperidine scaffold, illustrating its importance in medicinal chemistry.
| Drug Name | Therapeutic Class |
| Haloperidol | Antipsychotic |
| Risperidone | Antipsychotic |
| Donepezil | Alzheimer's Disease |
| Raloxifene | Osteoporosis |
| Sunitinib | Anticancer |
| Source: atamanchemicals.com |
The continued exploration of piperidine-based compounds underscores their enduring role as privileged structures in the quest for new and improved medicines. nih.gov
Overview of Fluorinated and Methoxylated Benzyl-Piperidine Derivatives as Research Leads
The specific substitution pattern on the benzyl (B1604629) group of 4-(3-Fluoro-4-methoxy-benzyl)-piperidine, featuring both fluorine and methoxy (B1213986) groups, is a deliberate design choice in medicinal chemistry aimed at fine-tuning the molecule's properties. The incorporation of fluorine and methoxy groups into drug candidates is a well-established strategy to modulate their biological activity, metabolic stability, and pharmacokinetic profiles.
Fluorine Substitution: The introduction of fluorine atoms into organic molecules can have profound effects. researchgate.net In medicinal chemistry, fluorination is often employed to:
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life.
Modulate Lipophilicity: Fluorine can increase a molecule's lipophilicity, which can influence its ability to cross cell membranes.
Alter Acidity/Basicity: The high electronegativity of fluorine can impact the pKa of nearby functional groups, affecting a compound's ionization state at physiological pH.
Induce Favorable Conformations: Fluorine can influence the conformational preferences of a molecule through steric and electronic interactions, potentially leading to a better fit with its biological target. researchgate.net
Research into fluorinated piperidine derivatives has shown that these modifications can significantly impact their conformational behavior and biological activity. researchgate.net For instance, the replacement of a benzylpiperidine moiety with fluorinated side chains has been explored in the development of ligands for the GluN2B receptor, which is implicated in neurological disorders. nih.gov
Methoxy Substitution: The methoxy group (-OCH3) is another common substituent in drug design. Its effects include:
Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, facilitating interactions with biological targets.
Modulating Electronic Properties: As an electron-donating group, the methoxy group can influence the reactivity and binding affinity of the aromatic ring. taylorandfrancis.com
Improving Solubility: The polarity of the methoxy group can enhance a compound's aqueous solubility.
The combination of fluoro and methoxy substituents on a benzyl-piperidine scaffold, as seen in this compound, represents a sophisticated approach to creating research leads. This specific arrangement of electron-withdrawing (fluoro) and electron-donating (methoxy) groups can create a unique electronic environment on the benzyl ring, potentially leading to novel and selective interactions with target proteins. The commercial availability of this compound hydrochloride suggests its utility as a building block in the synthesis of more complex molecules for research purposes. sigmaaldrich.com
Historical Perspective on Related Chemical Entities in Academic Literature
The development of benzyl-piperidine derivatives has a rich history in medicinal chemistry, with numerous studies focusing on how different substitutions on both the benzyl and piperidine rings affect biological activity. The compound 4-benzylpiperidine (B145979) itself has been studied as a monoamine releasing agent. wikipedia.org
Early research into N-benzylpiperidine derivatives led to the discovery of potent inhibitors of acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease. A study published in the Journal of Medicinal Chemistry described the synthesis of a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. nih.govacs.org This work demonstrated that substitutions on the benzamide (B126) moiety could dramatically increase anti-AChE activity. nih.gov
More recent research has continued to explore the potential of N-benzyl piperidine derivatives for Alzheimer's disease by designing multi-target-directed ligands. A 2023 study reported the synthesis and biological evaluation of N-benzyl piperidine derivatives as dual inhibitors of histone deacetylase (HDAC) and AChE. nih.gov
The 4-benzylpiperidine moiety is also a key structural element in potent antagonists of the N-methyl-d-aspartate (NMDA) receptor, specifically those containing the GluN2B subunit. nih.gov Research in this area has explored replacing the benzylpiperidine group with other moieties, such as fluorinated phenylalkyl side chains, to develop new ligands suitable for applications like positron emission tomography (PET). nih.gov
Furthermore, substituted N-benzyl piperidines have been investigated for their effects on monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). A series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines were synthesized to explore their potential as treatments for cocaine addiction. nih.gov
The following table summarizes key research findings for related benzyl-piperidine derivatives, providing context for the potential applications of this compound.
| Derivative Class | Target/Application | Key Findings |
| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidines | Acetylcholinesterase (AChE) Inhibition | Bulky para-substituents on the benzamide increased activity. nih.gov |
| N-Benzyl piperidines | Dual HDAC/AChE Inhibition | Compounds showed multifunctional profiles including radical scavenging and metal chelation. nih.gov |
| 4-Benzylpiperidine-containing compounds | NMDA (GluN2B) Receptor Antagonism | The benzylpiperidine moiety is a central structural element for high affinity. nih.gov |
| Substituted N-Benzyl piperidines | Monoamine Transporter Modulation | Substituents on the N-benzyl ring influence affinity and selectivity for DAT and SERT. nih.gov |
This historical progression of research highlights the adaptability of the benzyl-piperidine scaffold and the continuous effort to refine its structure, including the use of fluoro and methoxy substitutions, to achieve desired therapeutic effects.
Structure
3D Structure
Properties
IUPAC Name |
4-[(3-fluoro-4-methoxyphenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-16-13-3-2-11(9-12(13)14)8-10-4-6-15-7-5-10/h2-3,9-10,15H,4-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZWAOAIMYXAAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CCNCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406507 | |
| Record name | 4-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
584555-74-8 | |
| Record name | 4-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 3 Fluoro 4 Methoxy Benzyl Piperidine and Its Congeners
Strategic Approaches to Piperidine (B6355638) Ring Formation in Substituted Derivatives
The construction of the piperidine ring is the foundational challenge in synthesizing molecules like 4-(3-Fluoro-4-methoxy-benzyl)-piperidine. Modern organic chemistry offers several powerful strategies to create this saturated heterocycle with high levels of control over substitution and stereochemistry.
Hydrogenation and Reduction Protocols for Substituted Pyridines
The most direct and atom-economical method for synthesizing piperidines is the hydrogenation of corresponding pyridine (B92270) precursors. dtic.mil This approach, however, can be challenging due to the aromatic stability of the pyridine ring and its potential to poison metal catalysts. chemrxiv.orgresearchgate.net Consequently, significant research has focused on developing robust catalytic systems that operate under milder conditions with broad functional group tolerance. liverpool.ac.ukrsc.org
Heterogeneous catalysts, including palladium on carbon (Pd/C), platinum oxide (PtO₂), and rhodium on carbon (Rh/C), are commonly employed, though they often necessitate harsh conditions like high pressures and temperatures. liverpool.ac.uk Recent advancements have identified commercially available rhodium oxide (Rh₂O₃) as a highly effective catalyst for hydrogenating a wide array of unprotected pyridines under mild conditions (e.g., 5 bar H₂ at 40 °C). liverpool.ac.ukrsc.orgresearchgate.net This system demonstrates remarkable functional group tolerance, successfully reducing pyridines bearing acids, esters, amides, and even other amine functionalities. liverpool.ac.ukresearchgate.net Electrocatalytic hydrogenation using catalysts like Rhodium on Ketjenblack (Rh/KB) also presents a green alternative, proceeding at ambient temperature and pressure with high efficiency. nih.gov
For asymmetric hydrogenations to yield chiral piperidines, homogeneous catalysts are often preferred. Ruthenium(II) and Rhodium(I) complexes have been used for the double reduction of pyridine derivatives, and iridium(III) catalysts have shown promise for the selective ionic hydrogenation of pyridines, tolerating sensitive functional groups like nitro and bromo substituents. chemrxiv.orgnih.gov
| Catalyst System | Typical Conditions | Key Advantages | Limitations | Reference |
|---|---|---|---|---|
| Pd/C, PtO₂, Rh/C | High H₂ pressure, elevated temperatures | Widely available, effective for many substrates | Harsh conditions, limited functional group tolerance | liverpool.ac.uk |
| Rhodium Oxide (Rh₂O₃) | 5 bar H₂, 40 °C, TFE solvent | Mild conditions, broad substrate scope, commercially available | Catalyst cost can be a factor | liverpool.ac.ukrsc.orgresearchgate.net |
| Iridium(III) Complexes | Low catalyst loading, scalable | High selectivity, tolerates highly sensitive functional groups | Requires specific ligand design | chemrxiv.org |
| Rhodium on Ketjenblack (Rh/KB) | Electrocatalytic, ambient temperature/pressure | Green chemistry approach, high current efficiency | Requires specialized electrochemical setup | nih.gov |
One-Pot Cyclization/Reduction Cascades
One notable approach involves the one-pot cyclization and reduction of halogenated amides. mdpi.com In this metal-free process, a suitable amide is activated, often with trifluoromethanesulfonic anhydride, which facilitates an intramolecular nucleophilic substitution to form a cyclic iminium ion intermediate. Subsequent reduction with a reagent like sodium borohydride (B1222165) yields the final piperidine product. nih.govmdpi.com Another strategy employs an iron-catalyzed reductive amination of ω-amino fatty acids, where a silane (B1218182) reagent promotes imine formation, cyclization, and reduction of the resulting piperidinone intermediate. nih.gov
Chemo-enzymatic cascades have also emerged as powerful tools. nih.gov For instance, a one-pot system using an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereo-defined piperidines with high precision. nih.gov Such biocatalytic approaches offer excellent selectivity under environmentally benign conditions. nih.gov
Desymmetrization Approaches for Piperidine Synthesis
Asymmetric synthesis through desymmetrization has become a sophisticated strategy for accessing enantiomerically enriched piperidines. nih.gov This approach involves the selective reaction of one of two identical functional groups in a symmetrical, non-chiral starting material to introduce chirality.
Zu and colleagues developed a desymmetrization method for piperidine synthesis via selective lactam formation. nih.gov Similarly, an organocatalytic enantioselective intramolecular aza-Michael reaction has been used to desymmetrize prochiral substrates, yielding enantiomerically enriched disubstituted piperidines. rsc.org In this reaction, a chiral amine catalyst, such as a Cinchona alkaloid derivative, promotes the cyclization of a substrate containing both a nucleophilic amine and an α,β-unsaturated acceptor, creating stereocenters with high control. rsc.org The diastereoselectivity of such reactions can sometimes be tuned by adjusting the catalyst-to-cocatalyst ratio. rsc.org These methods provide a powerful route to complex chiral piperidines from readily available starting materials. nih.gov
Installation of the 3-Fluoro-4-methoxybenzyl Moiety
Once the piperidine core is established, the next critical step is the installation of the 3-fluoro-4-methoxybenzyl group at the C-4 position. This is typically achieved through standard C-C bond-forming reactions or by starting with a pre-functionalized piperidone. However, for N-substituted congeners, direct attachment to the nitrogen atom is common.
Alkylation and Reductive Amination Protocols for N-Substituted Piperidines
For the synthesis of N-substituted analogs of the target compound, two primary methods are widely used: direct alkylation and reductive amination. nih.govtandfonline.com
Alkylation involves the reaction of a piperidine with an appropriate alkylating agent, such as 3-fluoro-4-methoxybenzyl halide (e.g., bromide or chloride). sciencemadness.orgresearchgate.net The reaction is a nucleophilic substitution where the piperidine nitrogen attacks the electrophilic benzylic carbon. To drive the reaction to completion and neutralize the acid byproduct, a base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) is typically added. researchgate.netchemicalforums.com While effective, a potential side reaction is over-alkylation to form a quaternary ammonium (B1175870) salt, although this is less common with bulky benzyl (B1604629) groups compared to smaller alkyl halides like methyl iodide. sciencemadness.org
Reductive Amination is a versatile and often preferred one-pot method that combines a piperidine with an aldehyde, in this case, 3-fluoro-4-methoxybenzaldehyde (B1294953). nih.govtandfonline.com The initial reaction forms an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent to yield the N-benzylated piperidine. tandfonline.comresearchgate.net Common reducing agents include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaBH₃CN), and borane-pyridine complex. tandfonline.comresearchgate.net Reductive amination is often cleaner and avoids the formation of quaternary salts, making it a highly reliable method for this transformation. tandfonline.com
| Method | Reactants | Typical Reagents | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Alkylation | Piperidine + Benzyl Halide | K₂CO₃ or DIPEA in solvents like DMF or ACN | Simple procedure, readily available starting materials | Risk of over-alkylation, halide reactivity can vary | sciencemadness.orgresearchgate.net |
| Reductive Amination | Piperidine + Benzaldehyde | NaBH(OAc)₃, NaBH₃CN, or Borane-Pyridine | High yields, avoids quaternary salt formation, one-pot | Requires a stable aldehyde, reducing agent handling | nih.govtandfonline.com |
Stereoselective Synthesis of Enantiomeric Forms
The biological activity of chiral piperidines is often dependent on their absolute stereochemistry. Therefore, developing stereoselective syntheses to access single enantiomers of this compound and its analogs is of paramount importance. nih.gov
Accessing enantiopure piperidines can be achieved through several strategies. nih.gov One approach is the resolution of a racemic mixture, for instance, by chiral High-Performance Liquid Chromatography (HPLC) or through biocatalytic kinetic resolution. nih.gov However, these methods are inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.
More advanced and efficient methods focus on asymmetric synthesis from the outset. This can involve:
Chiral Pool Synthesis : Using enantiomerically pure starting materials, such as amino acids like L-glutamic acid, to construct the piperidine ring with a predefined stereochemistry. thieme-connect.com
Chiral Auxiliaries : Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a key reaction, after which the auxiliary is removed. cdnsciencepub.com For example, D-arabinopyranosylamine has been used as a chiral auxiliary in domino reactions to furnish N-substituted piperidinones with high diastereoselectivity. cdnsciencepub.com
Asymmetric Catalysis : Employing a chiral catalyst to create the desired stereocenter. Rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate is a powerful method to generate enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding chiral piperidines. nih.gov Chemo-enzymatic methods, which use enzymes like amine oxidases in cascade reactions, also offer exceptional enantio- and regio-selectivity under mild conditions. nih.gov
These stereoselective strategies are critical for producing specific, biologically active enantiomers of complex piperidine-containing drug candidates. nih.govnih.gov
Derivatization Strategies for Structural Modification of the Piperidine Core and Benzyl Substituent
The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives. The secondary amine of the piperidine ring, the methoxy (B1213986) group on the benzyl substituent, and the aromatic ring itself are all amenable to a variety of synthetic transformations. These modifications are crucial in medicinal chemistry for fine-tuning the pharmacological and pharmacokinetic properties of lead compounds. mdpi.com
Modification of Nitrogen and Oxygen Substituents
The piperidine nitrogen and the benzyl methoxy group are primary targets for derivatization due to their inherent reactivity.
The secondary amine of the piperidine ring provides a nucleophilic center that can be readily functionalized through common synthetic protocols. nih.gov N-alkylation, for instance, can be achieved by reacting the piperidine with various alkyl halides, such as substituted benzyl chlorides, in the presence of a base like potassium carbonate. chemicalforums.com Another powerful method is reductive amination, which involves the condensation of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, followed by reduction to yield the N-substituted product.
N-acylation is another straightforward modification, typically accomplished by treating the piperidine with acyl chlorides or anhydrides. nih.gov This reaction introduces an amide functionality, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. Similarly, reaction with sulfonyl chlorides yields sulfonamides, while reaction with isocyanates produces urea (B33335) derivatives.
The methoxy group on the benzyl ring can also be a handle for structural diversification. A common strategy involves demethylation to unmask the corresponding phenol. Reagents such as boron tribromide (BBr3) are effective for this ether cleavage. unisi.it The resulting hydroxyl group can then serve as a nucleophile in subsequent reactions, such as Williamson ether synthesis, to introduce a wide variety of new alkoxy substituents.
The following table summarizes key derivatization reactions for the nitrogen and oxygen substituents.
Table 1: Derivatization Reactions of Nitrogen and Oxygen Substituents
| Starting Moiety | Reagent(s) | Reaction Type | Resulting Functional Group |
|---|---|---|---|
| Piperidine Nitrogen | Alkyl Halide, Base (e.g., K₂CO₃) | N-Alkylation | Tertiary Amine |
| Piperidine Nitrogen | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Reductive Amination | Tertiary Amine |
| Piperidine Nitrogen | Acyl Chloride, Base | N-Acylation | Amide |
| Piperidine Nitrogen | Aryl Halide, Pd Catalyst, Base | Buchwald-Hartwig Amination | N-Aryl Piperidine |
| Benzyl Methoxy | Boron Tribromide (BBr₃) | O-Demethylation | Phenol |
Introduction of Diverse Aryl and Heteroaryl Groups
The introduction of new aryl and heteroaryl moieties is a cornerstone of modern medicinal chemistry, often achieved through transition-metal-catalyzed cross-coupling reactions. acs.org These methods allow for the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Palladium-catalyzed cross-coupling reactions are particularly powerful for this purpose. researchgate.net The Suzuki-Miyaura coupling reaction, for example, enables the formation of a C-C bond between a halogenated precursor of this compound and an aryl or heteroaryl boronic acid. organic-chemistry.org This strategy requires the initial synthesis of a bromo- or iodo-substituted analogue of the parent compound, typically on the benzyl ring, which then serves as the electrophilic partner in the catalytic cycle. unisi.it
Alternatively, the piperidine nitrogen can be directly arylated via Buchwald-Hartwig amination. acs.orgnih.gov This reaction couples the secondary amine with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. This method provides direct access to a wide range of N-aryl and N-heteroaryl piperidine derivatives. acs.orgacs.orgchemrxiv.org
More advanced strategies involve the direct C-H functionalization of the piperidine ring itself. nih.gov While challenging, specialized rhodium catalysts have been developed that can direct the insertion of carbene fragments into the C-H bonds at specific positions of the piperidine ring, allowing for the introduction of functional groups that can be further elaborated into aryl or heteroaryl substituents. nih.govresearchgate.net
The table below outlines common strategies for introducing aryl and heteroaryl groups.
Table 2: Strategies for Introducing Aryl and Heteroaryl Groups
| Reaction Type | Piperidine Substrate | Coupling Partner | Catalyst System (Example) | Resulting Linkage |
|---|---|---|---|---|
| Suzuki Coupling | Halogenated Benzylpiperidine | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Base | Benzyl-Aryl (C-C) |
| Buchwald-Hartwig Amination | This compound | Aryl/Heteroaryl Halide | Pd₂(dba)₃, Buchwald Ligand, Base | Piperidine-Aryl (N-C) |
| Reductive Heck Reaction | Dihydropyridine Precursor | Aryl/Heteroaryl Boronic Acid | Rhodium Catalyst | C3-Aryl (C-C) |
Pharmacological Characterization and Biological Target Engagement of 4 3 Fluoro 4 Methoxy Benzyl Piperidine Analogs
Evaluation of Dopamine (B1211576) Receptor Ligand Binding and Selectivity
The interaction of 4-(3-fluoro-4-methoxy-benzyl)-piperidine analogs with dopamine receptors and transporters is a key area of investigation. These interactions are critical in determining the potential central nervous system effects of these compounds.
Dopamine D4 Receptor Antagonism Studies
Analogs of this compound have been systematically evaluated for their affinity and selectivity as dopamine D4 receptor antagonists. The 3-fluoro-4-methoxybenzyl group has been a foundational element in structure-activity relationship (SAR) studies aimed at identifying potent and selective D4 antagonists. nih.gov
In one study, a series of 3- or 4-benzyloxypiperidine derivatives were synthesized and evaluated. nih.gov When the N-substituent was the 3-fluoro-4-methoxybenzyl group, modifications to the O-alkylated portion of the molecule yielded compounds with significant D4 receptor affinity. For instance, the 3-fluorobenzyl analog (8a) demonstrated good activity with a Ki of 205.9 nM and was selective against other dopamine receptor subtypes (D1-3,5). nih.gov Further substitutions on the O-benzyl ring, such as an additional fluoro group (3,4-difluorophenyl, 8b, Ki = 169 nM) or a methyl group (4-fluoro-3-methyl, 8c, Ki = 135 nM), also produced active compounds. nih.gov
Another series of studies focused on a 4,4-difluoropiperidine (B1302736) scaffold, keeping the 3-fluoro-4-methoxybenzyl "southern" moiety constant while modifying the ether-linked "northern" aryl group. nih.govresearchgate.net The 3,4-difluorophenyl analog (8b) in this series was identified as the most potent, with a Ki of 5.5 nM. researchgate.net The replacement of the 3-fluorophenyl with a 3-methylphenyl group (8c) also resulted in a highly active compound (Ki = 13 nM). researchgate.netnih.gov However, replacing the 4-fluoro with a 4-chloro substituent (8d) or removing it entirely (8e) led to a decrease in binding affinity, with Ki values of 53 nM and 27 nM, respectively. researchgate.netnih.gov These findings underscore the sensitivity of D4 receptor binding to the substitution pattern on the aryl ether portion of the molecule.
A particularly potent analog, compound 14a , emerged from a series of 4,4-difluoropiperidine ethers, displaying an exceptional binding affinity for the D4 receptor with a Ki of 0.3 nM. nih.govchemrxiv.org This compound also demonstrated remarkable selectivity, with over 2000-fold greater affinity for the D4 receptor compared to D1, D2, D3, and D5 subtypes. nih.govchemrxiv.org
| Compound | Scaffold | O-Alkyl/Aryl Group | Ki (nM) | Reference |
|---|---|---|---|---|
| 8a | 3-Benzyloxypiperidine | 3-Fluorobenzyl | 205.9 | nih.gov |
| 8b | 3-Benzyloxypiperidine | 3,4-Difluorophenyl | 169 | nih.gov |
| 8c | 3-Benzyloxypiperidine | 4-Fluoro-3-methyl | 135 | nih.gov |
| 8b (difluoro) | 4,4-Difluoropiperidine ether | 3,4-Difluorophenyl | 5.5 | researchgate.net |
| 8c (difluoro) | 4,4-Difluoropiperidine ether | 3-Methylphenyl | 13 | researchgate.netnih.gov |
| 8d (difluoro) | 4,4-Difluoropiperidine ether | 4-Chlorophenyl | 53 | researchgate.netnih.gov |
| 8e (difluoro) | 4,4-Difluoropiperidine ether | Phenyl | 27 | researchgate.netnih.gov |
| 14a | 4,4-Difluoropiperidine ether | Not specified | 0.3 | nih.govchemrxiv.org |
Dopamine Transporter Binding Affinity and Selectivity
The affinity of piperidine-based compounds for the dopamine transporter (DAT) is a critical determinant of their pharmacological profile. Research into novel N-substituted 3α-(diphenylmethoxy)tropane analogs, which share a piperidine (B6355638) core, has shown that the nature of the N-substituent significantly impacts DAT binding affinity. researchgate.net For instance, increasing the distance between the phenyl ring of the N-substituent and the tropane (B1204802) nitrogen can lead to a tenfold increase in binding affinity. researchgate.net
In the context of 4-benzylpiperidine (B145979) carboxamides, modifications to the structure have been shown to influence selectivity towards DAT. biomolther.org Specifically, compounds bearing a diphenyl group tend to show greater selectivity for the dopamine transporter. biomolther.org A novel DAT inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, was discovered through pharmacophore-based database searching, and subsequent chemical modifications led to an analog with a high affinity for DAT, exhibiting a Ki value of 11 nM. nih.gov These studies highlight that both hydrophobicity and conformational preferences are key parameters for determining affinity at the DAT site. nih.gov While these findings are for related piperidine structures, they provide a framework for understanding the potential DAT binding properties of this compound analogs.
| Compound Class | Key Structural Feature | DAT Ki (nM) | Reference |
|---|---|---|---|
| N-substituted 3α-(diphenylmethoxy)tropane analog | 4-phenyl-n-butyl N-substituent | 8.51 | researchgate.net |
| 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone analog | Modified lead compound | 11 | nih.gov |
Serotonin (B10506) Transporter Binding Profile
The serotonin transporter (SERT) is another important target for piperidine-based compounds. Studies on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have demonstrated that these compounds can exhibit high affinity for SERT. nih.gov The inhibition constants (Ki) for these compounds were found to be in the range of 2 to 400 nM, which is comparable to that of the well-known SERT inhibitor, fluoxetine. nih.gov
Further research on 4-benzylpiperidine carboxamides has elucidated structural features that influence SERT binding. biomolther.org It was found that compounds with a biphenyl (B1667301) group and those with a 2-naphthyl substitution generally show enhanced inhibition of serotonin reuptake. biomolther.org For a series of meperidine analogs, which also contain a piperidine ring, the compounds were generally more selective for SERT over DAT, with a 2-naphthyl derivative showing the highest potency and selectivity for SERT. miami.edu These findings suggest that the nature of the aromatic substituents on the piperidine scaffold is a key determinant of SERT binding affinity and selectivity.
| Compound Class | Key Structural Feature | SERT Ki Range (nM) | Reference |
|---|---|---|---|
| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | Varied aryl groups | 2 - 400 | nih.gov |
| 4-Benzylpiperidine carboxamides | Biphenyl and 2-naphthyl substitutions | Potent inhibition noted | biomolther.org |
| Meperidine analogs | 2-Naphthyl derivative | Most potent in series | miami.edu |
Investigation of Enzyme Inhibition Potencies
Beyond receptor binding, the inhibitory effects of this compound analogs on various enzymes have been explored, revealing potential for therapeutic applications in different domains.
Tyrosinase Inhibition Mechanisms
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for dermatological applications. nih.gov Analogs of 4-benzylpiperidine have been investigated as tyrosinase inhibitors. In one study, a series of piperidine amides of benzoic and cinnamic acid derivatives were synthesized and evaluated. nih.gov The results indicated that benzylpiperidines were promising due to their balanced activity and physicochemical properties. nih.govacs.org Molecular docking studies suggested that the hydrophobic benzyl (B1604629) groups play a crucial role in the higher potency of these compounds. nih.govacs.org
Another study identified 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one as a promising mushroom tyrosinase inhibitor with an IC50 of 252 μM. researchgate.net Subsequent chemical modifications led to the synthesis of new analogs, several of which proved to be effective inhibitors with IC50 values lower than the lead compound and the reference inhibitor, kojic acid. researchgate.net Kinetic analysis revealed that some of these analogs act as non-competitive inhibitors, while the most active inhibitor in that series was found to be a mixed-type inhibitor. researchgate.net The structure-activity relationship of (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogs has also been explored, with a 2,4-dihydroxyphenyl derivative showing significantly more potent tyrosinase inhibitory activity than kojic acid. mdpi.com
| Compound Class | Inhibition (IC50) | Inhibition Type | Reference |
|---|---|---|---|
| 3-(4-Benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one | 252 μM | Not specified | researchgate.net |
| Analogs of 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one | Lower than 252 μM | Non-competitive / Mixed-type | researchgate.net |
| (Z)-3-benzyl-5-(2,4-dihydroxybenzylidene)-2-thioxothiazolidin-4-one | 0.27 μM | Not specified | mdpi.com |
Monoacylglycerol Lipase (B570770) (MAGL) Inhibition
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. nih.gov Inhibition of MAGL is a therapeutic strategy for a range of conditions, including neurodegenerative diseases and cancer. nih.govacs.orgnih.gov A class of benzylpiperidine-based MAGL inhibitors has been synthesized and characterized. nih.govacs.orgnih.gov
One of the synthesized benzylpiperidine MAGL inhibitors showed an encouraging IC50 value of 133.9 nM and good selectivity over fatty acid amide hydrolase (FAAH). acs.org Further modifications, such as the introduction of chlorine atoms on the phenolic ring, either maintained or slightly improved the inhibitory activity, with IC50 values of 124.6 nM and 107.2 nM for the respective analogs. acs.org A brominated analog also showed similar potency with an IC50 of 109.4 nM. acs.org A key derivative from this class, compound 13 , demonstrated potent, reversible, and selective MAGL inhibition. nih.govacs.orgnih.gov This compound also exhibited antiproliferative activity and induced apoptosis in primary pancreatic cancer cultures. nih.govacs.orgnih.gov More recently, optimization of benzylpiperidine and benzylpiperazine-based compounds has led to the development of highly potent and selective reversible MAGL inhibitors. unimi.it
| Compound | Key Structural Feature | MAGL IC50 (nM) | Reference |
|---|---|---|---|
| Initial Benzylpiperidine Inhibitor | - | 133.9 | acs.org |
| Chlorinated Analog 1 | Chlorine on phenolic ring | 124.6 | acs.org |
| Chlorinated Analog 2 | Chlorine on phenolic ring | 107.2 | acs.org |
| Brominated Analog | Bromine on phenolic ring | 109.4 | acs.org |
| Compound 13 | Optimized benzylpiperidine | Potent and selective | nih.govacs.orgnih.gov |
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the perception of pain and temperature. Its activation is associated with various pathological conditions, making it a significant target for the development of analgesic drugs. The 4-benzylpiperidine scaffold is a recurring motif in the design of TRPV1 antagonists.
Research into the structure-activity relationships of TRPV1 antagonists has highlighted the importance of specific substitutions on the benzyl ring. For instance, studies on a series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides revealed that the introduction of a fluorine atom at the 3-position of the phenyl group can enhance antagonist activity. The 3-fluoro analog in this series demonstrated high binding affinity and potent antagonism for both rat and human TRPV1. nih.gov Specifically, the (S)-configuration of this analog was found to be the more active stereoisomer. nih.gov
While direct experimental data for this compound is not available, the established role of the 3-fluoro substitution in other TRPV1 antagonists suggests that this feature within the this compound structure could be favorable for TRPV1 inhibitory activity. Further empirical studies are necessary to confirm and quantify this potential.
| Compound Analog Class | Substitution Pattern | Target | Activity |
| N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides | 3-fluoro | TRPV1 | Potent Antagonist |
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair mechanisms within cells. The inhibition of PARP is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.
The piperidine ring has been successfully incorporated into potent PARP inhibitors. Research has led to the discovery of benzimidazole (B57391) carboxamide derivatives containing a piperidine moiety that exhibit significant PARP inhibitory activity. For example, the compound 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide has been identified as a potent inhibitor of both PARP1 and PARP2, with IC50 values in the low nanomolar range. nih.gov This demonstrates that the piperidine scaffold can be effectively utilized in the design of highly active PARP inhibitors.
Although the core structure of these reported PARP inhibitors is distinct from this compound, the presence and tolerance of the piperidine ring in the active site of PARP suggest that derivatives of this compound could potentially be explored for this target. However, no direct research has been published to support this hypothesis.
| Compound Analog Class | Key Structural Features | Target | IC50 (nM) |
| Benzimidazole carboxamide derivatives | 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl) substituent | PARP1 | 4.30 |
| PARP2 | 1.58 |
Modulation of Ion Channel Activity: Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Co-potentiation
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a chloride ion channel, and its dysfunction is the underlying cause of cystic fibrosis. One therapeutic strategy for certain CFTR mutations is the use of potentiators, which enhance the channel's opening probability. A novel approach involves the use of "co-potentiators" that work in synergy with other potentiators.
Interestingly, a class of spiro[piperidine-4,1'-pyrido[3,4-b]indole] compounds has been identified as effective CFTR co-potentiators. escholarship.orgnih.gov Structure-activity relationship studies on this scaffold revealed that the nature of the benzyl substituent on the piperidine nitrogen is crucial for activity. A significant finding from this research was that an analog featuring a 2,4,5-trifluorobenzyl substituent (analog 2i) exhibited the highest potency for activating the N1303K-CFTR mutant, with an EC50 value of approximately 600 nM. escholarship.orgnih.gov This represents a notable improvement in potency over the initial hit compound.
This research strongly indicates that the benzyl-piperidine substructure is a key pharmacophore for CFTR co-potentiation. The presence of fluorine atoms on the benzyl ring appears to be beneficial for this activity. While the core of this compound differs from the spiro-compounds studied, the potent activity of the fluorinated benzyl-piperidine analog in the context of CFTR modulation suggests that the this compound scaffold could be a valuable starting point for designing novel CFTR co-potentiators.
| Compound Analog Class | Key Structural Features | Target | EC50 (nM) |
| Spiro[piperidine-4,1'-pyrido[3,4-b]indole] | 6'-methoxyindole and 2,4,5-trifluorobenzyl substituents (analog 2i) | N1303K-CFTR | ~600 |
Structure Activity Relationship Sar Elucidation for 4 3 Fluoro 4 Methoxy Benzyl Piperidine Derivatives
Impact of Fluoro and Methoxy (B1213986) Substitution Patterns on Biological Activity
The substitution pattern on the benzyl (B1604629) ring, specifically the presence and positioning of fluoro and methoxy groups, plays a pivotal role in modulating the biological activity of 4-benzylpiperidine (B145979) derivatives. The interplay between these substituents affects properties like receptor affinity, selectivity, and metabolic stability.
Research into related scaffolds provides valuable context. For instance, in a series of benzimidazole (B57391) opioids, the nature of the substituent at the 4-position of the benzyl ring significantly influenced analgesic potency. The observed order of potency was ethoxy > methoxy > hydrogen/fluoro, indicating that a methoxy group is generally more favorable for activity than a fluorine atom at this position in that specific chemical series. wikipedia.org
Fluorine substitution is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The introduction of fluorine can alter a molecule's basicity (pKa), lipophilicity, and metabolic profile. nih.gov Studies on fluorinated piperidine (B6355638) derivatives have shown their potential as inhibitors of enzymes like α-glucosidase and cholinesterases. nih.gov The strategic placement of fluorine can lead to enhanced binding interactions with target proteins. For example, in N-alkyl-piperidine-2-carboxamides, fluorine substitution affects basicity and lipophilicity, which in turn influences properties like aqueous solubility and metabolic degradation rates. nih.gov
The methoxy group, as seen in 4-methoxy-3-(piperidin-4-yl)oxy benzamides, is a key feature in compounds designed as inhibitors of the presynaptic choline (B1196258) transporter (CHT). nih.govnih.gov The combination of a 3-fluoro and 4-methoxy substitution on the benzyl moiety is a specific design choice intended to balance electronic and steric properties to optimize interaction with the target receptor. The electron-withdrawing nature of the fluorine at the 3-position can influence the electronic character of the aromatic ring and the adjacent methoxy group, potentially affecting binding affinity and metabolic pathways.
Role of Piperidine Ring Substitutions and Modifications in Receptor Binding
Modifications to the piperidine ring itself, both in terms of substituents on the ring carbons and on the basic nitrogen, are fundamental to tuning receptor binding affinity and selectivity. nih.govresearchgate.netmdpi.com The piperidine moiety often serves as a central scaffold that correctly orients other pharmacophoric elements for optimal interaction with a receptor's binding pocket. researchgate.netencyclopedia.pub
Substituent Effects at Piperidine Positions (e.g., 3-hydroxy, 4-hydroxy, geminal dimethyl, methyl)
Substituents on the carbon atoms of the piperidine ring can significantly alter a compound's pharmacological profile by influencing its conformation, lipophilicity, and ability to form specific hydrogen bonds. nih.govmdpi.comencyclopedia.pub
Simple changes, such as the introduction of methyl groups, can lead to major shifts in receptor affinity and selectivity. acs.org In a study of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives targeting the σ1 receptor, methylation of the piperidine ring had profound effects. The 4-methyl derivative emerged as the most potent σ1 ligand, while the 3,3-dimethyl derivative was the most selective against the σ2 receptor. acs.org This highlights how the position and number of methyl groups can fine-tune receptor interactions. Similarly, other research has noted that the presence of methyl groups at the 3- or 4-positions of a piperidine ring was crucial for the anticancer activity of certain sulfonamides. ajchem-a.com
Hydroxyl groups also play a critical role. For certain compounds with antidepressant activity, a hydroxyl group at the 4-position of the piperidine ring was found to be superior to having it at the 3-position. nih.gov This suggests that the 4-position is more favorable for forming a key hydrogen bond interaction within the target receptor.
| Compound | Piperidine Substitution | σ1 Receptor Affinity (Ki, nM) | Selectivity (σ1 vs σ2) |
|---|---|---|---|
| - | Unsubstituted | - | - |
| 31 | 4-Methyl | 0.030 | 597-fold |
| 26 | 3,3-Dimethyl | 0.35 | 680-fold |
Influence of Piperidine Nitrogen Substitution (e.g., N-benzyl groups)
The substituent on the piperidine nitrogen is a critical determinant of receptor affinity and functional activity. nih.gov This position allows for the introduction of various groups to explore different regions of a receptor's binding site. researchgate.net
For many receptor systems, an N-benzyl group is a highly favorable substitution. In a series of piperidine naphthamides, an N-benzyl group was found to be the optimal choice for productive interactions with both D(4.2) and 5-HT(2A) receptors. nih.gov Further studies on cholinesterase inhibitors also identified structures with an N-benzyl moiety as being superior. encyclopedia.pub The aromatic ring of the benzyl group can engage in beneficial π-π stacking or hydrophobic interactions within the binding pocket. encyclopedia.pub
Conversely, other substitutions can have a differential impact. In the context of σ1 receptor ligands, N-methylpiperidine derivatives showed higher affinity compared to the unsubstituted (secondary amine) analogues, which was attributed to enhanced lipophilic interactions. nih.gov However, introducing larger or more polar groups, such as N-ethyl or N-tosyl, led to a considerable decrease in σ1 affinity. nih.gov This demonstrates that the size, lipophilicity, and electronic nature of the N-substituent must be carefully optimized for each specific target.
| N-Substituent | Relative σ1 Affinity | Rationale |
|---|---|---|
| -H (proton) | Low | Protonated piperidine ring is very polar, reducing lipophilic interactions. |
| -CH3 (methyl) | High | Increases lipophilic interactions with the binding pocket. |
| -C2H5 (ethyl) | Considerably Lower | - |
| -Tosyl | Considerably Lower | - |
Stereochemical Influence on Pharmacological Efficacy
Stereochemistry is a fundamental aspect of pharmacology, as the three-dimensional arrangement of atoms in a drug molecule dictates its interaction with chiral biological targets like receptors and enzymes. nih.govresearchgate.net The two enantiomers of a chiral drug can exhibit significant differences in their potency, selectivity, metabolism, and toxicity. nih.gov
In the context of piperidine derivatives, chirality can be introduced at a substituted carbon on the piperidine ring or on a side chain. The pharmacological consequences of this stereochemistry can be profound. For instance, in a series of pyrimidine-4-carboxamides, conformational restriction by replacing a flexible side chain with an (S)-3-phenylpiperidine moiety increased inhibitory potency threefold. acs.org Furthermore, combining the (S)-3-phenylpiperidine with an (S)-3-hydroxypyrrolidine substituent resulted in the most potent compound in the series, highlighting a clear preference for a specific stereochemical configuration. acs.org
However, the impact of stereochemistry is not always predictable and can be target-dependent. In some cases, both enantiomers may display similar activity. For example, both enantiomers of a 3-hydroxypyrrolidine substituent were found to be equally active in one study. acs.org In another case involving N-alkyl-piperidine-2-carboxamides, little difference was observed between diastereomers in terms of basicity or lipophilicity, though more pronounced variations were seen in their rates of oxidative degradation. nih.gov This underscores that even when receptor binding is not stereoselective, pharmacokinetic properties can be.
Comparative SAR with Related Scaffolds (e.g., Piperazine, Morpholine (B109124), Pyrrolidine)
Comparing the piperidine scaffold to other common heterocyclic rings like piperazine, morpholine, and pyrrolidine (B122466) provides valuable SAR insights and helps to understand the structural requirements for optimal activity. researchgate.netmdpi.com
In many instances, the piperidine ring is favored over more polar or structurally different heterocycles. In the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), replacing a morpholine ring with a more hydrophobic piperidine ring was well-tolerated, while introducing heteroatoms into the piperidine ring (e.g., morpholine or piperazine) was generally unfavorable for activity. acs.org Similarly, for choline transporter inhibitors, a 2-morpholinoethoxy substituent was found to be approximately 10-fold less active than the corresponding piperidine analog. nih.gov
| Target/Compound Series | Piperidine Derivative | Comparative Scaffold | Relative Activity/Finding | Source |
|---|---|---|---|---|
| NAPE-PLD Inhibitors | Piperidine | Morpholine | Piperidine tolerated; Morpholine less favorable. | acs.org |
| NAPE-PLD Inhibitors | Piperidine | Piperazine | Piperazine less favorable. | acs.org |
| NAPE-PLD Inhibitors | - | Pyrrolidine | Pyrrolidine was the most effective small alkylamine replacement. | acs.org |
| Choline Transporter Inhibitors | Piperidine analog | 2-Morpholinoethoxy | Morpholine analog was ~10-fold less active. | nih.gov |
| 5-HT1A Receptor Ligands | Piperidine | Pyrrolidine-2,5-dione | Piperidine showed stronger affinity for the 5-HT1A receptor. | nih.gov |
| ANO1 Inhibitors | Piperidine | Pyrrolidine | Piperidine was slightly more beneficial for activity. | acs.org |
Computational Chemistry and Molecular Modeling in Research on 4 3 Fluoro 4 Methoxy Benzyl Piperidine Analogs
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). laurinpublishers.com This method is crucial for understanding the non-covalent interactions that underpin molecular recognition. laurinpublishers.com For analogs of 4-(3-fluoro-4-methoxy-benzyl)-piperidine, docking simulations are instrumental in identifying potential biological targets and elucidating the structural basis for their activity.
Studies on related piperidine (B6355638) derivatives have successfully used molecular docking to explore their potential as inhibitors for various targets. For instance, docking studies on 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine revealed efficient interactions with the COVID-19 protease. nih.gov Similarly, research on other fluorinated piperidine analogs has utilized docking to understand their binding to receptors like the N-methyl-d-aspartate (NMDA) receptor's GluN2B subunit. nih.gov
A primary output of molecular docking is the prediction of the binding mode or "pose" of a ligand within the active site of a protein. This involves determining the three-dimensional arrangement of the ligand and the specific interactions it forms with amino acid residues.
In a study on novel 4-amino methyl piperidine derivatives targeting the µ-opioid receptor, molecular docking was used to predict binding affinities and modes. tandfonline.com The results showed that the derivatives fit well within the binding pocket of the receptor's transmembrane helices. tandfonline.com Docking studies on fluorinated phenylalkylamino piperidine analogs targeting the GluN2B receptor also successfully predicted a binding pose consistent with that of known lead compounds. nih.gov The analysis of these poses is critical for structure-based drug design, allowing for the targeted modification of the ligand to enhance its fit and affinity for the receptor.
The predicted binding affinity, often expressed as a docking score (e.g., in kcal/mol), provides a quantitative estimate of the ligand's potency. For a series of piperidine derivatives, these scores can be compared to rank compounds and prioritize them for synthesis and biological testing. tandfonline.com
Beyond predicting the binding pose, docking simulations provide a detailed profile of the interactions between the ligand and the protein. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces.
For analogs of this compound, key interactions can be hypothesized based on its structure. The piperidine nitrogen can act as a hydrogen bond acceptor or, in its protonated form, a hydrogen bond donor. The methoxy (B1213986) group's oxygen can also accept hydrogen bonds. The fluoro-substituted benzene (B151609) ring is capable of engaging in hydrophobic and aromatic (π-π or cation-π) interactions with nonpolar residues in the binding pocket. The fluorine atom itself can form specific interactions, such as weak hydrogen bonds or halogen bonds, which can significantly influence binding affinity.
Research on 4-amino methyl piperidine derivatives targeting the µ-opioid receptor identified key interactions with specific residues such as Q124, W133, D147, Y148, M151, H297, and W318. tandfonline.com Understanding this interaction "fingerprint" is crucial for explaining the structure-activity relationship (SAR) and for designing new analogs with improved interaction profiles. For example, 3D-QSAR studies on other piperidine derivatives have highlighted the importance of hydrophobic and hydrogen-bond acceptor fields in determining inhibitory activity. researchgate.net
Table 1: Example of Predicted Interactions for a Piperidine Analog in a Receptor Active Site
| Interacting Residue | Interaction Type | Ligand Moiety Involved |
| Aspartic Acid (D147) | Hydrogen Bond / Ionic | Protonated Piperidine Nitrogen |
| Tyrosine (Y148) | Hydrogen Bond | Methoxy Oxygen |
| Tryptophan (W318) | π-π Stacking | Fluoro-benzyl Ring |
| Isoleucine (I322) | Hydrophobic | Benzyl (B1604629) Group |
| Histidine (H297) | Cation-π | Protonated Piperidine Ring |
| This table is illustrative, based on typical interactions identified for piperidine derivatives in protein binding sites. tandfonline.com |
Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Analysis
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and protein, the stability of the binding pose, and the role of solvent molecules. researchgate.net
For piperidine derivatives, MD simulations have been employed to assess the conformational stability and flexibility of the compounds in a biological environment. researchgate.netresearchgate.net By running simulations for nanoseconds, researchers can observe whether the binding pose predicted by docking is stable or if the ligand shifts to alternative conformations. Key metrics analyzed during MD simulations include the Root-Mean-Square Deviation (RMSD) to assess structural stability, Root-Mean-Square Fluctuation (RMSF) to identify flexible regions, and analysis of hydrogen bond persistence over the simulation time. researchgate.net These simulations are crucial for validating docking results and gaining a more realistic understanding of the binding event.
Quantum Mechanical Calculations (e.g., DFT Computation) for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. researchgate.net For this compound and its analogs, DFT can be used to calculate properties like molecular geometry, charge distribution, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov
The inclusion of a fluorine atom makes QM calculations particularly valuable. Fluorine's high electronegativity can significantly alter the electronic landscape of the molecule, influencing its reactivity, metabolic stability, and binding properties. emerginginvestigators.org DFT calculations can precisely map these electronic effects. cyberinfrastructure.org For example, the MEP map can visualize electron-rich (negative potential) and electron-poor (positive potential) regions, indicating sites prone to electrophilic or nucleophilic attack and electrostatic interactions. nih.gov The HOMO-LUMO energy gap is another important parameter, providing an indication of the molecule's chemical stability and reactivity. nih.govemerginginvestigators.org
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a robust QSAR model, the activity of new, unsynthesized analogs can be predicted.
For piperidine-based compounds, several QSAR models have been developed. nih.govnih.govresearchgate.net The process involves:
Data Set Curation: Assembling a series of analogs with experimentally determined biological activity.
Descriptor Calculation: Calculating a large number of numerical descriptors for each molecule that encode its structural, steric, electronic, and hydrophobic properties.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) to build a predictive model. nih.govresearchgate.net
Validation: Rigorously validating the model's robustness and predictive power using internal (e.g., cross-validation) and external validation techniques. nih.gov
A successful QSAR model can provide valuable insights into which molecular properties are most influential for activity. For example, a model might reveal that higher activity is correlated with a specific range of lipophilicity (logP) and the presence of a hydrogen bond donor at a particular position. These insights provide clear guidelines for the design of new, more potent analogs of this compound. nih.gov
Table 2: Common Descriptors Used in QSAR Models for Piperidine Analogs
| Descriptor Type | Examples | Information Encoded |
| Topological | Molecular Connectivity Indices, Kappa Shape Indices | Atomic connectivity and molecular shape |
| Electronic | Partial Charges, Dipole Moment, HOMO/LUMO Energies | Charge distribution and chemical reactivity |
| Steric | Molar Refractivity, Molecular Volume | Size and shape of the molecule |
| Hydrophobic | LogP, Solvent Accessible Surface Area | Lipophilicity and interaction with water |
| This table represents common descriptor classes used in QSAR studies. nih.govresearchgate.net |
Preclinical Metabolic and Pharmacokinetic Investigations of 4 3 Fluoro 4 Methoxy Benzyl Piperidine Derivatives
In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes)
In vitro metabolic stability assays are a cornerstone of early drug discovery, providing an initial estimate of a compound's susceptibility to metabolism, primarily by the liver. mercell.com These assays typically utilize subcellular fractions, such as liver microsomes, which are rich in drug-metabolizing enzymes like the Cytochrome P450 (CYP) superfamily. mercell.comfrontiersin.org
The general procedure involves incubating the test compound, often at a concentration around 1 µM, with a suspension of liver microsomes (e.g., from human or mouse) and a necessary cofactor, NADPH, to initiate the metabolic reactions. mercell.comfrontiersin.org The reaction is allowed to proceed at 37°C, and samples are taken at various time points. The reaction is then stopped, and the amount of the parent compound remaining is quantified using analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). mercell.com From this data, the rate of disappearance is used to calculate key parameters such as the in vitro half-life (t½) and the intrinsic clearance (Clint), which represents the inherent ability of the liver to metabolize a drug. mercell.com
For derivatives of 4-(3-fluoro-4-methoxy-benzyl)-piperidine, studies have shown varied results. While chemical optimization efforts have led to improvements in metabolic stability in some cases, certain series of compounds incorporating this moiety have been characterized by poor microsomal stability. nih.govnih.gov For instance, research on a series of 4,4-difluoropiperidine (B1302736) ethers containing the 3-fluoro-4-methoxybenzyl group noted poor microsomal stability as a general characteristic. nih.gov However, other work on benzyloxypiperidine-based scaffolds has shown that chemical modifications can enhance stability in both human and mouse liver microsomes. nih.gov
Table 1: In Vitro Intrinsic Clearance in Liver Microsomes for select Piperidine (B6355638) Derivatives
| Compound ID | Human CLINT (mL/min/kg) | Mouse CLINT (mL/min/kg) |
| 1 | 5.8 | 2128 |
| 8b | 169.3 | 1261.3 |
| 8i | 187.5 | 1402.8 |
This table presents data for representative compounds from a disclosed series to illustrate the range of metabolic stability observed. nih.gov CLINT refers to intrinsic clearance.
Plasma Protein Binding Characterization
The extent to which a drug binds to plasma proteins, such as albumin, is a critical pharmacokinetic parameter. Only the unbound (free) fraction of a drug is available to distribute into tissues and interact with its therapeutic target or be metabolized and cleared. High plasma protein binding can limit a drug's efficacy and influence its distribution and clearance.
Characterization of plasma protein binding (PPB) is typically performed in vitro using methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation. These techniques separate the free drug from the protein-bound drug in plasma samples, allowing for the determination of the unbound fraction (fu).
For the this compound class of compounds, high plasma protein binding has been identified as a potential issue. nih.gov Studies on related scaffolds have reported high PPB, which can present a challenge for achieving desired therapeutic concentrations of free drug in the body. nih.gov
Table 2: Plasma Protein Binding for select Piperidine Derivatives
| Compound ID | Human Unbound Fraction (% fu) | Mouse Unbound Fraction (% fu) |
| 1 | 3.1 | 3.7 |
| 8b | 1.1 | 2.6 |
This table shows the percentage of the compound that is not bound to plasma proteins, for representative compounds from a disclosed series. nih.gov A lower % fu indicates higher plasma protein binding.
Identification of Major Metabolic Pathways and Metabolites
Identifying how a drug is metabolized is essential for understanding its potential for drug-drug interactions and for identifying any pharmacologically active or potentially toxic metabolites. Metabolism is broadly divided into Phase I and Phase II reactions.
Phase I reactions introduce or expose functional groups on the parent molecule, typically making it more water-soluble. For piperidine-containing compounds, several Phase I pathways are common. nih.govnih.gov
N-dealkylation: This process involves the removal of an alkyl group attached to the piperidine nitrogen. For many piperidine derivatives, this is a major metabolic route catalyzed primarily by CYP3A4. nih.gov
Hydroxylation: This is the addition of a hydroxyl (-OH) group. For the this compound scaffold, this can occur on the piperidine ring (aliphatic hydroxylation) or on the benzyl (B1604629) ring. frontiersin.orgnih.gov
N-oxidation: The piperidine nitrogen atom can be directly oxidized to form an N-oxide metabolite. frontiersin.org
Metabolite identification studies, which involve incubating the drug with liver microsomes and analyzing the resulting mixture with high-resolution mass spectrometry, are used to elucidate these pathways. frontiersin.orgnih.gov
The cytochrome P450 system is a family of enzymes responsible for the metabolism of a vast number of drugs. nih.gov The most important isoforms in drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. dovepress.com Identifying which of these enzymes are responsible for a drug's metabolism is crucial for predicting drug-drug interactions.
For piperidine-based structures, CYP3A4 and CYP2D6 are often the primary contributors. nih.govdovepress.com
CYP3A4 is the most abundant CYP enzyme in the human liver and is frequently involved in the N-dealkylation of piperidine-containing drugs. nih.govnih.gov
CYP2D6 is also known to play a significant role, often catalyzing hydroxylation reactions on the aromatic or aliphatic parts of molecules. nih.govnih.gov
Isozyme mapping is conducted using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors for each major isozyme in incubations with human liver microsomes. nih.gov For derivatives of this compound, it is anticipated that CYP3A4 and CYP2D6 would be the key enzymes driving their Phase I metabolism. nih.govnih.gov
Prediction of In Vivo Clearance from In Vitro Data
A primary goal of in vitro metabolism studies is to predict how quickly a drug will be cleared from the body in vivo, a process known as in vitro-in vivo extrapolation (IVIVE). nih.gov The hepatic clearance (CLH) is a key parameter that determines a drug's dosing regimen and exposure levels. nih.gov
The prediction process typically begins with the in vitro intrinsic clearance (CLint) value obtained from liver microsome or hepatocyte assays. nih.gov This value is then scaled to predict the in vivo intrinsic clearance for the entire liver. This scaling involves using physiological parameters such as the amount of microsomal protein per gram of liver and the average liver weight. nih.gov Finally, the scaled CLint is used in a liver model, such as the "well-stirred" model, to predict the hepatic clearance (CLH). nih.gov
However, this process is known to have challenges, and predictions, particularly those based on microsomal data, can often underpredict the actual observed in vivo clearance. nih.gov Despite these limitations, IVIVE remains a valuable tool for ranking and selecting compounds during the drug discovery process. researchgate.netbiorxiv.org
Table 3: Example of In Vitro to In Vivo Clearance Extrapolation for a Piperidine Derivative
| Compound ID | In Vitro Human CLINT (mL/min/kg) | Predicted Human Hepatic Clearance (hCLHEP) |
| 1 | 5.8 | 71.9 |
| 8b | 169.3 | 272.5 |
This table provides an example of how in vitro clearance data is used to predict in vivo clearance for representative compounds. nih.gov hCLHEP is a calculated value based on the in vitro data.
Future Directions and Therapeutic Potential in Medicinal Chemistry Research
Development of Novel Tool Compounds for Biological Research
In the realm of pharmacology and chemical biology, tool compounds are indispensable for elucidating the function of biological targets. The 4-(3-Fluoro-4-methoxy-benzyl)-piperidine framework has served as the basis for developing such tools, primarily for the dopamine (B1211576) D4 receptor (D4R). chemrxiv.orgnih.gov While some compounds derived from this scaffold may possess liabilities that preclude them from becoming clinical drugs, such as poor metabolic stability, their high potency and selectivity make them exceptionally valuable for in-vitro research. nih.gov
For instance, analogs built upon this scaffold have demonstrated remarkable selectivity for the D4R over other dopamine receptor subtypes (D1, D2, D3, and D5). nih.gov This selectivity is critical for accurately probing D4 receptor signaling in cellular models without the confounding effects of off-target interactions. chemrxiv.org These tool compounds are instrumental in studying the role of the D4 receptor in pathological conditions, such as L-DOPA-induced dyskinesias in Parkinson's disease models. chemrxiv.org The structural insights gained from how these molecules bind to their target provide a crucial foundation for the future design of more therapeutically viable D4 receptor antagonists. chemrxiv.org
Strategies for Lead Optimization and Drug Candidate Identification
Lead optimization is a critical phase in drug discovery where a promising hit compound is systematically modified to enhance its therapeutic properties. ijddd.com The this compound structure has been a cornerstone in structure-activity relationship (SAR) studies aimed at identifying potent and selective drug candidates. nih.govnih.gov
Researchers have consistently used the 3-fluoro-4-methoxybenzyl group as a fixed "southern" fragment while exploring modifications to other parts of the molecule to observe the impact on biological activity and physicochemical properties. chemrxiv.orgnih.gov Key medicinal chemistry metrics such as the Central Nervous System Multi-Parameter Optimization (CNS MPO) score, which predicts the likelihood of a compound's success as a CNS drug, and lipophilic efficiency (LipE) are used to rank compounds beyond just their binding affinity. chemrxiv.orgnih.gov A CNS MPO score greater than 4 is considered desirable for CNS drug candidates. nih.gov
An example of this optimization strategy can be seen in the development of D4 receptor antagonists. Starting with the N-(3-fluoro-4-methoxybenzyl)piperidine core, modifications were made to an attached ether linkage. The data below illustrates how systematic changes to an aryl ether group, while keeping the core scaffold constant, significantly impact binding affinity (Ki) and CNS MPO scores.
| Compound ID | Aryl Ether Modification | D4R Ki (nM) | cLogP | CNS MPO Score |
| 7a | p-fluoro | 140 | 4.1 | 3.6 |
| 7b | 3,4-difluoro | 320 | 4.2 | 3.4 |
| 7d | 3-fluoro | >10,000 | 4.1 | 3.6 |
| 7e | 3-fluoro-4-methyl | >10,000 | 4.4 | 3.1 |
Table based on SAR data for 3,3-difluoropiperidine (B1349930) analogs. chemrxiv.org
Further optimization on a related 4,4-difluoropiperidine (B1302736) scaffold, again maintaining the 3-fluoro-4-methoxybenzyl group, led to the discovery of compounds with significantly improved potency. This iterative process of synthesis and testing, guided by SAR and property analysis, is a fundamental strategy for transforming a lead structure into a potential drug candidate. chemrxiv.orgusf.edu
Exploration of New Biological Targets and Therapeutic Applications
While much of the research involving the this compound scaffold has centered on the dopamine D4 receptor, its structural elements suggest potential for activity at other biological targets. chemrxiv.orgnih.govnih.gov The piperidine (B6355638) ring is a privileged scaffold found in numerous compounds targeting the CNS. scientificupdate.com
The primary application explored for D4R antagonists derived from this scaffold is in mitigating L-DOPA-induced dyskinesias, a debilitating side effect of long-term Parkinson's disease treatment. nih.govnih.gov The high expression of D4 receptors in the cortico-basal ganglia network, a brain region heavily implicated in this movement disorder, supports this therapeutic rationale. chemrxiv.orgnih.gov
Future research could expand the scope to other targets where N-benzyl piperidine derivatives have shown promise. For example, different analogs of N-benzyl piperidine have been investigated as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), presenting a multi-target approach for conditions like Alzheimer's disease. nih.gov Additionally, other piperidine analogs have been developed as high-affinity ligands for the dopamine transporter (DAT), suggesting another avenue for exploration. nih.gov The versatility of the this compound framework allows it to be used as a template for designing inhibitors for a range of targets, potentially leading to new treatments for various neurological and psychiatric disorders. nih.gov
Advancements in Synthetic Methodologies for Analog Generation
The ability to generate a diverse library of analogs is crucial for effective lead optimization. Advancements in synthetic chemistry are continuously providing more efficient and versatile ways to produce derivatives of the this compound core.
Common synthetic routes involve the N-alkylation of a pre-formed piperidine ring with a suitable benzyl (B1604629) bromide or a reductive amination reaction between a piperidine and the corresponding benzaldehyde. nih.gov For example, a general synthesis can start with a commercially available protected hydroxypiperidine, which is first alkylated, deprotected, and then subjected to reductive amination with 3-fluoro-4-methoxybenzaldehyde (B1294953) to yield the final product. nih.gov
More advanced methodologies are being explored to create structurally complex and stereochemically defined piperidine analogs. mdpi.com These include:
Catalytic Hydrogenation: Rhodium- and iridium-catalyzed asymmetric hydrogenation of corresponding fluorinated pyridine (B92270) precursors allows for the creation of all-cis-fluorinated piperidines with specific stereochemistry. scientificupdate.commdpi.com
Reductive Hydroamination: Intramolecular cyclization cascades of alkynes can be used to construct the piperidine ring itself with high stereoselectivity. mdpi.com
One-Pot Cascades: The development of one-pot cyclization/reduction cascades starting from halogenated amides provides an efficient pathway to substituted piperidines. mdpi.com
These evolving synthetic strategies enable medicinal chemists to rapidly access novel and diverse analogs of this compound, facilitating a more thorough exploration of its chemical space and therapeutic potential. whiterose.ac.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
